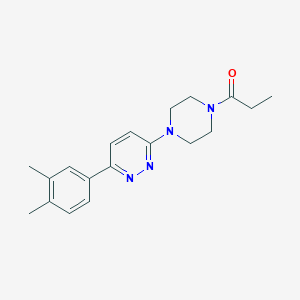

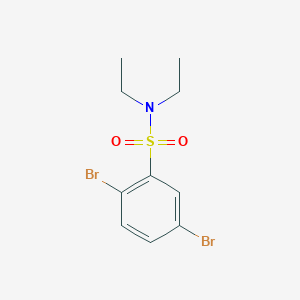

![molecular formula C24H31N3O5S B2495114 N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide CAS No. 922056-97-1](/img/structure/B2495114.png)

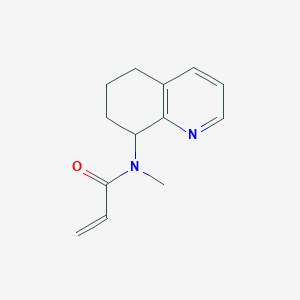

N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of complex molecules like N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide involves multiple steps, including cyclization, acylation, and possibly the use of novel multicomponent reactions. For instance, a one-pot multicomponent reaction that leads to the synthesis of tetrahydrobenzo[b][1,4]oxazepine derivatives has been reported, demonstrating the efficiency and versatility of such methodologies in constructing complex heterocycles (Shaabani et al., 2010)).

Molecular Structure Analysis

The molecular structure of compounds related to N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide, including their stereochemistry and conformation, plays a critical role in their chemical behavior and interactions. X-ray crystallography and spectroscopic methods, alongside computational studies like DFT, can provide detailed insights into their structure. For example, spectroscopic and X-ray diffraction studies have been utilized to elucidate the structure of novel benzimidazole fused-1,4-oxazepines, highlighting the utility of these techniques in understanding complex molecular architectures (Almansour et al., 2016)).

Chemical Reactions and Properties

The chemical reactivity of such a molecule could involve interactions with nucleophiles and electrophiles, given its functional groups. The presence of amide, sulfonyl, and oxazepine groups can lead to various chemical transformations, including cyclizations, nucleophilic substitutions, and more. Studies focusing on similar structures have shown that reductive cyclization and Morita-Baylis-Hillman reactions are valuable for synthesizing related compounds, offering insight into the potential reactivity of N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide (Bakthadoss & Murugan, 2009)).

Aplicaciones Científicas De Investigación

Oxidative Cyclization in Compound Synthesis

A study outlined the synthesis of dibenzo[e,g]isoindol-1-ones through a Scholl-type oxidative cyclization process. These compounds are simplified analogs of indolocarbazoles, known for their broad biological activity. The synthesis involved tetramic acid sulfonates and Suzuki–Miyaura cross-coupling to introduce various aryl groups, highlighting the compound's relevance in creating biologically active molecules (A. A. van Loon et al., 2014).

Antineoplastic Agent Development

Research on thieno[2,3-b]azepin-4-ones as potential antineoplastic agents was conducted, recognizing the antitumor activity of similar structures. This study involved Dieckmann ring closure reactions to synthesize these compounds, which did not show significant antineoplastic activity, indicating the chemical complexity and challenges in targeting cancer (R. F. Koebel et al., 1975).

Photophysical Properties of Novel Compounds

Another study focused on the synthesis and photophysical properties of dimethyl 7-oxa-2a1-azabenzo[b]-cyclopenta[pq]pleiadene-1,2-dicarboxylate, showcasing its strong blue emission. This highlights the compound's potential in photophysical applications and as a novel oxazapolyheterocycle (Petr P. Petrovskii et al., 2017).

Synthesis and Spectroscopic Analysis

Research on benzimidazole-tethered oxazepine heterocyclic hybrids revealed their synthesis and the agreement of their calculated molecular structures with X-ray structures. The study delved into the compounds' charge distributions, electrophilic and nucleophilic reactivity, and potential in nonlinear optical (NLO) applications, demonstrating the chemical versatility and application breadth of related compounds (A. Almansour et al., 2016).

Propiedades

IUPAC Name |

N-[4-[(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)sulfamoyl]phenyl]-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N3O5S/c1-6-13-27-20-14-18(9-12-21(20)32-15-24(4,5)23(27)29)26-33(30,31)19-10-7-17(8-11-19)25-22(28)16(2)3/h7-12,14,16,26H,6,13,15H2,1-5H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKVOTVYWNQOJRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C(C)C)OCC(C1=O)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

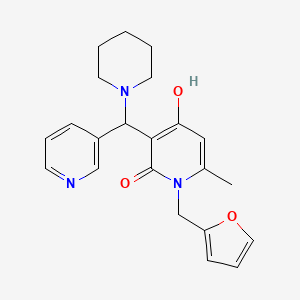

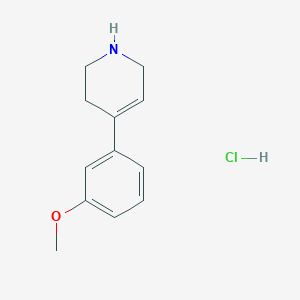

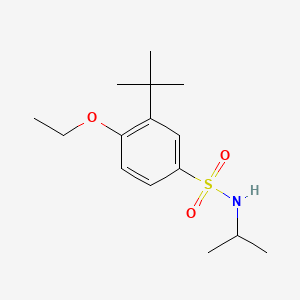

![4-Methoxy-3-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}benzaldehyde](/img/structure/B2495047.png)

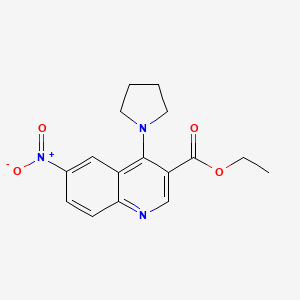

![Methyl 3-{4-[(3-phenylpropanoyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2495053.png)